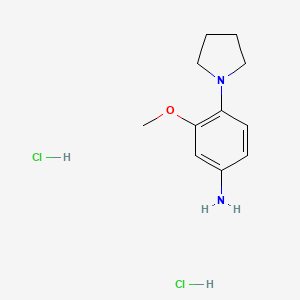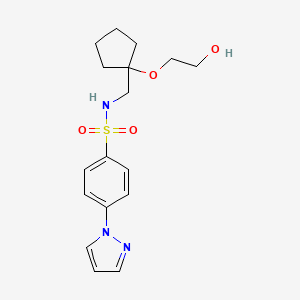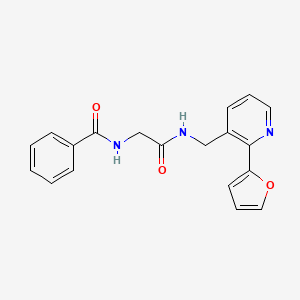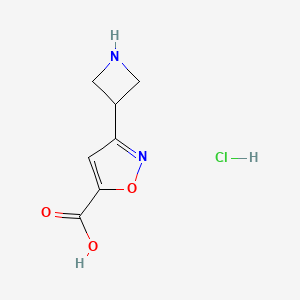![molecular formula C19H16F3NO5S B2971047 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797891-07-6](/img/structure/B2971047.png)
1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a trifluoromethoxyphenyl group, a sulfonyl group, and a spiro[isobenzofuran-1,3’-piperidin] group. The trifluoromethoxy group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the compound .
Molecular Structure Analysis
The trifluoromethoxy group is likely to be strongly electron-withdrawing due to the presence of the highly electronegative fluorine atoms . This could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethoxy group, which could make the compound more susceptible to reactions at positions ortho and para to this group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The trifluoromethoxy group could increase the compound’s stability and resistance to metabolism if it’s a biological compound .Aplicaciones Científicas De Investigación
Sigma Ligand Affinity and Selectivity
The compound is related to a class of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, which have been synthesized and evaluated as sigma ligands. These compounds demonstrate selective affinity towards sigma 2 binding sites, with variations in the N-substituent affecting both affinity and selectivity. Studies have identified structural factors critical for sigma 1/sigma 2 affinity and selectivity, with certain substituents enhancing affinity for sigma 2 binding sites while retaining selectivity over sigma 1. This research suggests potential applications in understanding sigma receptor functions and developing sigma receptor-targeted therapies (Moltzen, Perregaard, & Meier, 1995).
Antihypertensive and Diuretic Properties
Another study on N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] reported significant diuretic and antihypertensive activities in rats, indicating potential therapeutic applications for managing hypertension and related cardiovascular conditions (Klioze & Novick, 1978).
Potential Central Nervous System (CNS) Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system agents. Early research focused on the antidepressant potential of such compounds, noting their marked inhibition of tetrabenazine-induced ptosis. These studies aimed at identifying structural variations conducive to CNS activity, potentially offering new avenues for the development of antidepressants and other CNS-targeted therapies (Bauer et al., 1976).
Neurokinin Receptor Antagonists
Research into spiro-substituted piperidines has identified potential neurokinin receptor antagonists. One study describes the design and synthesis of a compound with significant inhibitory activity against bronchoconstriction induced by neurokinin in guinea pigs, highlighting its potential as a lead compound for developing novel neurokinin receptor antagonists or dual antagonists (Kubota et al., 1998).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-6-8-14(9-7-13)29(25,26)23-11-3-10-18(12-23)16-5-2-1-4-15(16)17(24)28-18/h1-2,4-9H,3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTUDEFIWZUHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2970964.png)




![8-(4-Butoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970972.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)


![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)
![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)

![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)